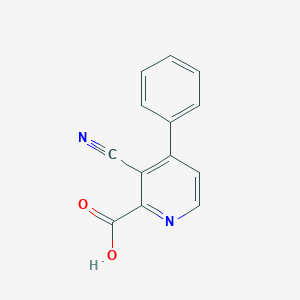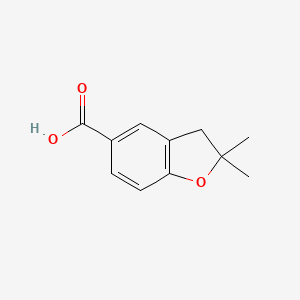
2-(2-Hydroxyphenyl)propionic acid
Overview
Description
“2-(2-Hydroxyphenyl)propionic acid” is a phenyl propionic acid derivative . It is also known as Atrolactic acid . It is a 2-hydroxy monocarboxylic acid and has a molecular weight of 166.178 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives can be achieved through various methods. One approach involves the use of Williamson etherification, where the methyl ester of 3-(4-hydroxyphenyl)propionic acid is reacted with 1,2-dibromoethane . Another method involves the sulfation of phenolic acids, which can be done chemoenzymatically by 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or PAPS-independent aryl sulfotransferases .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: HOC6H4CH2CH2CO2H . The InChI key for this compound is CJBDUOMQLFKVQC-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” appears as white crystals . It has a melting point of 88 °C . The density is estimated to be 1.1097 and the refractive index is estimated to be 1.4500 .
Scientific Research Applications
Microbial Hydroxylation 2-Phenylpropionic acid (PPH) can be hydroxylated to 2-(2-Hydroxyphenyl)propionic acid (HPPH) using various microorganisms like Streptomyces rimosus. This process is significant as it is not stereoselective at the benzylic position, highlighting its potential in microbial biotransformation applications (Kuge, Mochida, & Uwajima, 1991).
Bionanocomposites Development HPPH has been used as an organic modifier in layered double hydroxides (LDHs) for the production of PBS bionanocomposites. These composites exhibit high thermal stability and mechanical reinforcement, suggesting applications in green materials and potentially in biodegradable products (Totaro et al., 2017).
Catabolism in Bacteria Escherichia coli can utilize aromatic acids like HPPH as a carbon source. The process involves converting HPPH into other compounds through a branched pathway, indicating its role in bacterial metabolism and potential applications in biodegradation or biosynthesis (Burlingame & Chapman, 1983).
Extraction Processes in Chemical Industries The study of propionic acid extraction, which is closely related to HPPH, highlights the importance of this compound in the chemical industry, especially in the design of extraction processes for carboxylic acids (Keshav et al., 2009).
Enzymatic Synthesis HPPH has been synthesized using a continuous enzymatic process, showcasing its potential in large-scale, environmentally friendly production. This method provides high enantiomeric excess and good overall yield, which is crucial for pharmaceutical and chemical industries (Tao and McGee, 2002).
Enantioseparation Techniques High-speed counter-current chromatography has been employed for the enantioseparation of HPPH, highlighting its importance in the separation of enantiomers for pharmaceutical applications (Mo et al., 2018).
Safety and Hazards
Future Directions
Research on “2-(2-Hydroxyphenyl)propionic acid” and its derivatives is ongoing. For instance, studies have shown that hydroxyphenyl propionic acids (HPP) have potential in inhibiting lipid accumulation . Future research could focus on further understanding the biological activities of these compounds and their potential applications in health and medicine .
Mechanism of Action
Target of Action
2-(2-Hydroxyphenyl)propionic acid (HPPA) is a phenolic compound that is a major microbial metabolite of certain dietary polyphenols .
Mode of Action
It has been shown to inhibit the conversion of macrophages into foam cells, a process that involves regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . This suggests that HPPA may interact with its targets by modulating key metabolic pathways and inflammatory responses.
Biochemical Pathways
HPPA is a product of the biosynthesis of phenolic compounds, which involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds, including HPPA. The biosynthesis of HPPA involves the transformation of certain precursor compounds, such as trans-cinnamic acid, through enzymatic reactions .
Pharmacokinetics
It is known that phenolic acids, including hppa, typically undergo bioconjugation during phase ii of biotransformation, forming sulfates and other conjugates . This process can affect the bioavailability of HPPA.
Result of Action
HPPA has been shown to have protective effects on lipid metabolism and gut microbiota in mice fed a high-fat diet . Administration of HPPA decreased body weight and liver index, ameliorated dyslipidemia, and alleviated hepatic steatosis . It also enhanced the diversity of gut microbiota and reduced systemic endotoxin levels .
Action Environment
The action, efficacy, and stability of HPPA can be influenced by various environmental factors. For instance, the food matrix and in vitro digestion conditions, along with applied technological processes, can impact the release of HPPA . Additionally, the gut microbiota plays a crucial role in the metabolism of HPPA, and changes in the gut microbiota composition can therefore affect the action of HPPA .
Biochemical Analysis
Biochemical Properties
2-(2-Hydroxyphenyl)propionic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a microbial metabolite of catechins, which are polyphenolic compounds found in various plants . The compound interacts with enzymes such as phenylalanine-4-hydroxylase, which hydroxylates phenylpropionic acid derivatives . Additionally, it has been shown to act as a growth substrate for certain strains of Escherichia coli . These interactions highlight the compound’s role in microbial metabolism and its potential influence on enzymatic activity.
Cellular Effects
This compound has been observed to influence various cellular processes. In macrophage cells, it has been shown to regulate lipid metabolism and suppress oxidative stress and inflammation . This compound promotes cholesterol efflux by upregulating the expression of genes such as ABCA1 and SR-B1, which are involved in lipid transport . Additionally, it has been reported to affect osteoblastic and osteoclastic cell numbers, indicating its potential impact on bone metabolism . These cellular effects suggest that this compound may play a role in modulating cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. The compound has been shown to bind to specific enzymes, leading to either inhibition or activation of their activity . For example, it inhibits the conversion of macrophages into foam cells by regulating cellular lipid metabolism . Additionally, this compound can undergo hydroxylation reactions, which further modify its biochemical properties . These molecular interactions underscore the compound’s ability to influence enzymatic activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that the compound can be hydroxylated by microorganisms such as Streptomyces rimosus, resulting in the formation of 2-(p-hydroxyphenyl)propionic acid . This hydroxylation process is not stereoselective and can occur under various conditions. Additionally, the compound’s stability and degradation over time have been investigated to assess its potential long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent impact. In mice fed a high-fat diet, the compound has been shown to decrease body weight and liver index, ameliorate dyslipidemia, and alleviate hepatic steatosis . These effects were observed at different dosages, with higher doses leading to more pronounced improvements in lipid metabolism and gut microbiota composition
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to phenolic compounds. It is a key intermediate in the catabolism of coumarin, where it is converted to 3-(2-hydroxyphenyl)propionic acid . This conversion is facilitated by enzymes such as phenylalanine-4-hydroxylase, which hydroxylates the compound at specific positions . Additionally, the compound’s involvement in the phenylpropanoid pathway highlights its role in the biosynthesis of other phenolic compounds . These metabolic pathways underscore the compound’s significance in biochemical reactions and its potential impact on metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, which facilitate its uptake and distribution . Additionally, binding proteins may interact with the compound to regulate its localization and accumulation within cells . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects . Additionally, post-translational modifications, such as phosphorylation or acetylation, may influence the compound’s activity and function within cells . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQRJXHSUXNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533931-68-9 | |
| Record name | 2-(2-Hydroxyphenyl)propanoic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533931689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-HYDROXYPHENYL)PROPANOIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS74MY8K8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


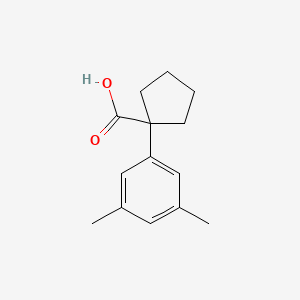
![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)
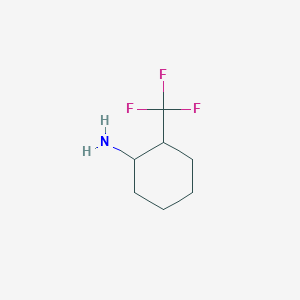

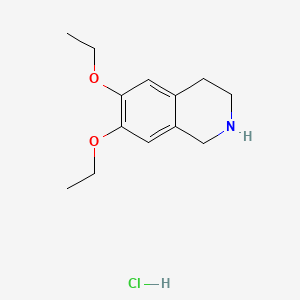
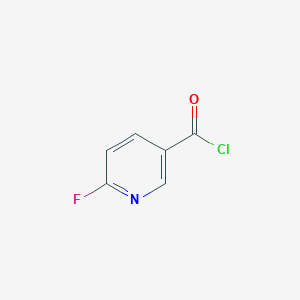

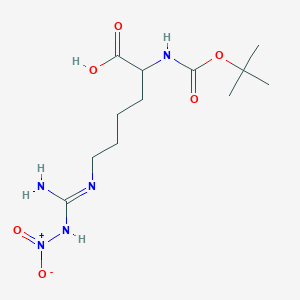
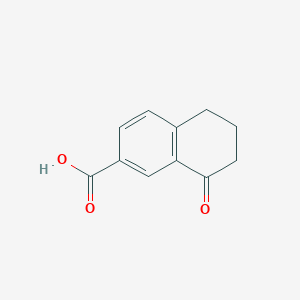
![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)
![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
